1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Description
1-[(2,4-Dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a piperazine derivative characterized by two distinct structural motifs:
- 2,4-Dichlorophenoxyacetyl group: This moiety is associated with bioactivity in agrochemicals and pharmaceuticals, including antifungal and anticancer properties .
- Cinnamyl (3-phenyl-2-propen-1-yl) group: A common pharmacophore in calcium channel blockers (e.g., Cinnarizine) and enzyme inhibitors, contributing to lipophilicity and receptor interactions .
The compound’s synthesis likely involves N-alkylation of piperazine with cinnamyl bromide, followed by acylation with 2,4-dichlorophenoxyacetyl chloride, analogous to methods described for related piperazine derivatives .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c22-18-8-9-20(19(23)15-18)27-16-21(26)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIPIVJBBIZMNX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362424 | |
| Record name | ST50927240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-27-2 | |
| Record name | ST50927240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in a solvent like acetone.
Acylation of piperazine: The 2,4-dichlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenyl and propenyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group in the acetyl moiety.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing drugs targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific molecular targets.
Material Science: The compound’s unique structure may be explored for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetyl group can form hydrogen bonds with active site residues, while the phenyl and propenyl groups can engage in hydrophobic interactions, stabilizing the compound within the binding pocket . These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Antifungal Activity
- The 2,4-dichlorophenoxy group in the target compound enhances antifungal potency compared to non-halogenated analogues, likely due to increased lipophilicity and membrane penetration .
- Cinnamyl substitution on piperazine improves binding to fungal CYP51 enzymes, similar to Terconazole’s triazole moiety . However, the absence of a triazole ring in the target compound may reduce CYP450 affinity compared to azole drugs .
Anticancer Potential
- Thiosemicarbazides with 2,4-dichlorophenoxy groups (e.g., ) exhibit DNA intercalation, suggesting the target compound’s dichlorophenoxyacetyl group may confer similar anticancer activity .
- The piperazine core facilitates cellular uptake and interaction with intracellular targets, as seen in fluconazole derivatives .
Pharmacokinetics
- Cinnamyl substitution may increase plasma protein binding, extending half-life relative to simpler piperazines (e.g., N-(2-nitrophenyl) derivatives in ) .
Key Contrasts and Limitations
- vs. Terconazole: While both target fungal pathways, Terconazole’s triazole ring enables stronger CYP450 inhibition, whereas the target compound’s dichlorophenoxyacetyl group may favor alternative mechanisms like membrane disruption .
- vs. Cinnarizine: The absence of diphenylmethyl in the target compound reduces calcium channel-blocking activity but introduces dichlorophenoxy-mediated anticancer effects .
- vs.
Biological Activity
1-[(2,4-Dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine (commonly referred to as DCPP) is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of DCPP, summarizing research findings, case studies, and relevant data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
DCPP is characterized by the following chemical formula:
Structural Features
- Piperazine Core : The piperazine ring is a common motif in many biologically active compounds, contributing to its pharmacological effects.
- Dichlorophenoxyacetyl Group : This moiety is known for enhancing the lipophilicity of the compound, potentially improving membrane permeability.
Pharmacological Properties
Research has indicated that DCPP exhibits various biological activities, particularly in the context of neuropharmacology and oncology.
- Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, DCPP may act as a selective serotonin reuptake inhibitor (SSRI). Studies on related compounds suggest that modifications in the piperazine structure can lead to enhanced binding affinity at serotonin transporters (SERT) .
- Anti-Cancer Activity : Recent research highlights the anti-proliferative effects of piperazine derivatives, including DCPP, against various cancer cell lines. For instance, studies have shown that certain piperazine-based compounds can induce apoptosis in HeLa cells through oxidative stress mechanisms . This suggests a potential role for DCPP in cancer therapy.
Case Studies
- In Vitro Studies : A study focused on related piperazine compounds demonstrated their ability to inhibit cell proliferation in cervical cancer cells (HeLa). The compounds induced apoptosis characterized by morphological changes and DNA fragmentation . Although specific data on DCPP was not available, the structural similarities suggest comparable activity.
- SSRIs and Sexual Dysfunction : Research indicates that some piperazine derivatives can mitigate sexual dysfunction induced by SSRIs. This positions DCPP as a candidate for further exploration in this area .
Table 1: Biological Activity of Piperazine Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| DCPP | Potential SSRI | TBD | |
| Compound 5e | Anti-cancer (HeLa Cells) | 29.44 ± 1.46 | |
| Compound X | SSRI-like effects | 1.45 - 9.56 |
Table 2: Structure-Activity Relationship of Piperazines
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Increases bioactivity |
| Dichlorophenoxyacetyl Moiety | Enhances lipophilicity |
| Phenyl Propenyl Group | Modulates receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
